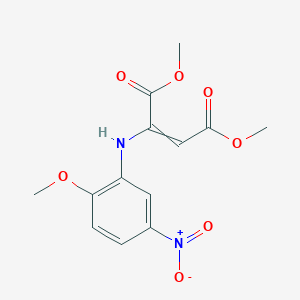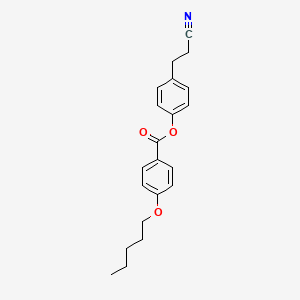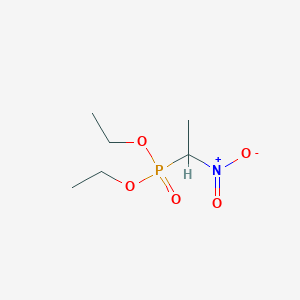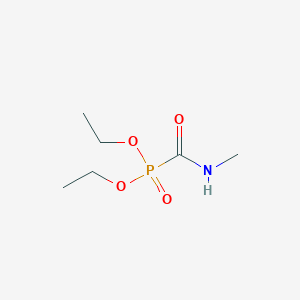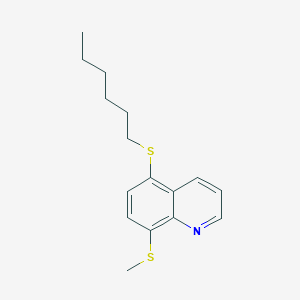
5-(Hexylsulfanyl)-8-(methylsulfanyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Hexylsulfanyl)-8-(methylsulfanyl)quinoline is a quinoline derivative characterized by the presence of hexylsulfanyl and methylsulfanyl groups at the 5th and 8th positions, respectively. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 5-(Hexylsulfanyl)-8-(methylsulfanyl)quinoline, can be achieved through various methods. One of the most common methods is the Skraup synthesis, which involves heating a primary aromatic amine with glycerol, sulfuric acid, and an oxidizing agent . Modifications to the Skraup synthesis, such as using substituted acrolein or vinyl ketone, can yield quinolines with different substituents .
Industrial Production Methods
Industrial production of quinoline derivatives often involves optimizing reaction conditions to improve yield and reduce costs. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts have been explored to make the process more sustainable and efficient .
Análisis De Reacciones Químicas
Types of Reactions
5-(Hexylsulfanyl)-8-(methylsulfanyl)quinoline can undergo various chemical reactions, including:
Oxidation: The sulfur-containing groups can be oxidized to sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The hexylsulfanyl and methylsulfanyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur groups can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the quinoline ring.
Aplicaciones Científicas De Investigación
5-(Hexylsulfanyl)-8-(methylsulfanyl)quinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-(Hexylsulfanyl)-8-(methylsulfanyl)quinoline involves its interaction with specific molecular targets. In medicinal applications, quinolines often target enzymes or receptors involved in critical biological pathways. For example, quinolines can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the fragmentation of bacterial DNA and subsequent cell death .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound of 5-(Hexylsulfanyl)-8-(methylsulfanyl)quinoline.
8-Hydroxyquinoline: A derivative with a hydroxyl group at the 8th position.
5-Nitroquinoline: A derivative with a nitro group at the 5th position.
Uniqueness
This compound is unique due to the presence of both hexylsulfanyl and methylsulfanyl groups, which can impart distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Propiedades
Número CAS |
60465-82-9 |
|---|---|
Fórmula molecular |
C16H21NS2 |
Peso molecular |
291.5 g/mol |
Nombre IUPAC |
5-hexylsulfanyl-8-methylsulfanylquinoline |
InChI |
InChI=1S/C16H21NS2/c1-3-4-5-6-12-19-14-9-10-15(18-2)16-13(14)8-7-11-17-16/h7-11H,3-6,12H2,1-2H3 |
Clave InChI |
JTYSSRGMEWCITQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCSC1=C2C=CC=NC2=C(C=C1)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(2-Phenylpropan-2-yl)phenoxy]ethan-1-ol](/img/structure/B14618329.png)

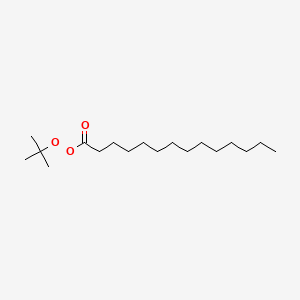

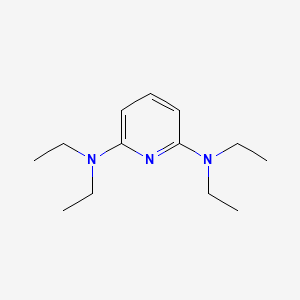
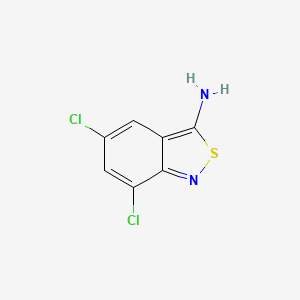
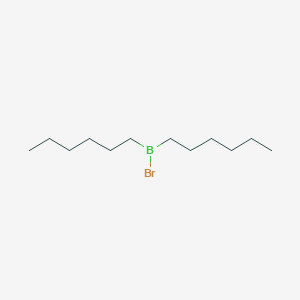
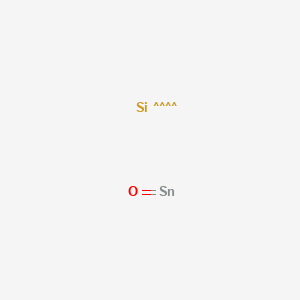
![Methyl [3-(2-formamidophenyl)-3-oxopropyl]carbamate](/img/structure/B14618379.png)
